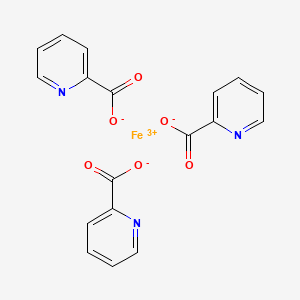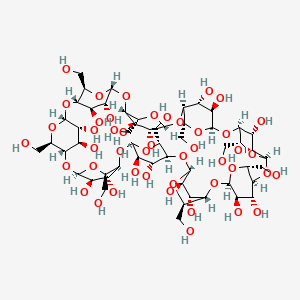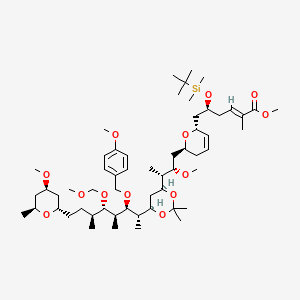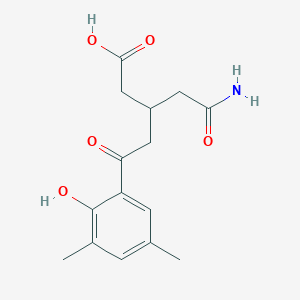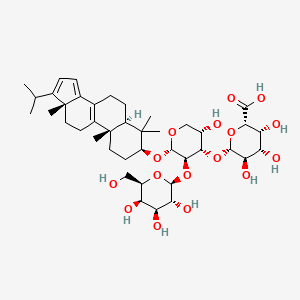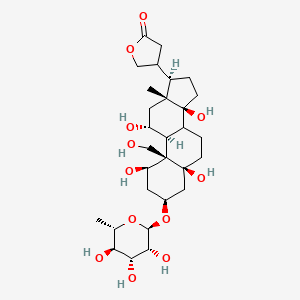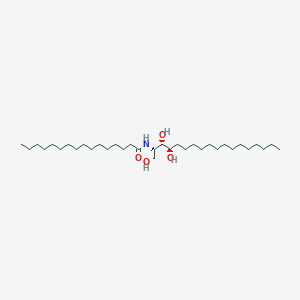
N-hexadecanoylphytosphingosine
Descripción general
Descripción
N-hexadecanoylphytosphingosine is a chemical compound . It is a phytoceramide compound having a hexadecanoyl group attached to the nitrogen atom .
Synthesis Analysis
N-hexadecanoylphytosphingosine is a phytoceramide compound having a hexadecanoyl group attached to the nitrogen atom . The synthesis of such compounds is a complex process and requires advanced knowledge in chemistry .Molecular Structure Analysis
The molecular formula of N-hexadecanoylphytosphingosine is C34H69NO4 . It has a net charge of 0, an average mass of 555.91600, and a mono-isotopic mass of 555.52266 .Chemical Reactions Analysis
N-hexadecanoylphytosphingosine is a N-acylphytosphingosine . It is also a N-palmitoyl-sphingoid base . The chemical reactions involving this compound are complex and require advanced knowledge in chemistry .Aplicaciones Científicas De Investigación
Insecticidal Activity
N-hexadecanoic acid, a derivative of N-hexadecanoylphytosphingosine, demonstrates significant insecticidal properties. Research conducted on the n-Hexane extracts of Epaltes divaricata, containing n-Hexadecanoic acid, showed effective larvicidal and growth-retardant activity against agriculturally and medically significant pests like the dengue vector Aedes aegypti and the lepidopteran pest Spodoptera litura. This substance also influenced enzyme activity in these pests and caused morphological changes in their midgut tissues, indicating its potential as an eco-friendly pest control agent (Amala et al., 2021).
Biodegradation and Environmental Applications
N-hexadecane, a related compound, has been shown to be effectively biodegraded by Aspergillus sp. RFC-1, a strain obtained from oil-contaminated soil. This strain could degrade n-hexadecane by utilizing an alkane hydroxylase, an alcohol dehydrogenase, and a P450 enzyme system. The findings suggest potential environmental applications, particularly in the bioremediation of oil-contaminated sites (Al-Hawash et al., 2018).
Medical and Biological Applications
N,N,N-trimethylphytosphingosine-iodide (TMP), a derivative of N-hexadecanoylphytosphingosine, has shown significant anti-tumor activity. TMP inhibited cell migration, tube formation, and the expression of angiogenic factors in vitro, as well as in vivo lung metastasis in murine melanoma cells. These findings suggest its potential application in cancer therapy (Song et al., 2012).
Biochemical and Analytical Applications
The structural characterization and quantification of cerebrosides and glycosphingosines, which include N-hexadecanoylphytosphingosine, have been advanced through gas-phase ion chemistry combined with mass spectrometry. This method allows for distinguishing isomeric species, which is crucial for understanding their biological roles. This advancement has significant implications for lipidomics and glycomics analysis in health and disease states (Chao & McLuckey, 2021).
Mecanismo De Acción
Mode of Action
As a type of sphingolipid, it is known to be involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Biochemical Pathways
N-hexadecanoylphytosphingosine is part of the sphingolipid metabolism pathway. Sphingolipids are essential components of cell membranes and have various biological functions, including signal transduction and cell recognition .
Pharmacokinetics
As a lipid molecule, it is likely to be absorbed in the intestines, distributed in the body through the bloodstream, metabolized in the liver, and excreted through the bile and urine .
Result of Action
The molecular and cellular effects of N-hexadecanoylphytosphingosine’s action are diverse due to its involvement in various biological processes. It can influence cell growth, differentiation, and apoptosis, among other processes .
Action Environment
The action, efficacy, and stability of N-hexadecanoylphytosphingosine can be influenced by various environmental factors. These may include the presence of other lipids, proteins, and ions, as well as pH and temperature .
Propiedades
IUPAC Name |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(38)35-31(30-36)34(39)32(37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,34,36-37,39H,3-30H2,1-2H3,(H,35,38)/t31-,32+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBULNXGVIHEKN-MVIDNBQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317527 | |
| Record name | Armillaramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hexadecanoylphytosphingosine | |
CAS RN |
111149-09-8 | |
| Record name | Armillaramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111149-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Armillaramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



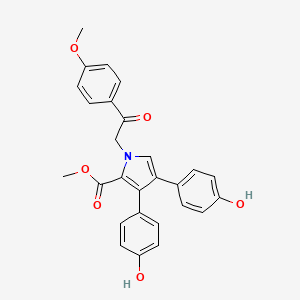
![(S)-2-Methyl-butyric acid (1S,3S,4aR,7S,8S,8aS)-8-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydro-naphthalen-1-yl ester](/img/structure/B1251956.png)
![2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine](/img/structure/B1251957.png)



